
1-Bromo-2-ethyl-3,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-3,4-difluorobenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3,4-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-3,4-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile. For example, reaction with sodium hydroxide produces 2-ethyl-3,4-difluorophenol .
Scientific Research Applications
1-Bromo-2-ethyl-3,4-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-3,4-difluorobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The ethyl and fluorine substituents further influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3,4-difluorobenzene: Another close analog with different substitution patterns affecting its chemical behavior.
1-Bromo-2,3-difluorobenzene:
Uniqueness: 1-Bromo-2-ethyl-3,4-difluorobenzene is unique due to the presence of both ethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H7BrF2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3,4-difluorobenzene |
InChI |
InChI=1S/C8H7BrF2/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3 |
InChI Key |
HAXJCYDZQHDSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



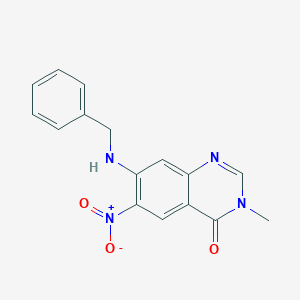

![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
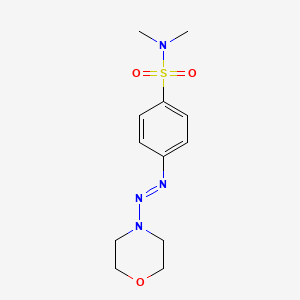
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
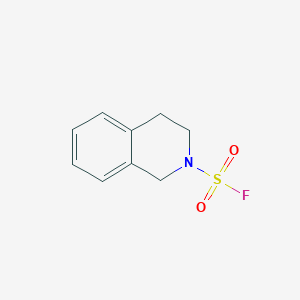
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
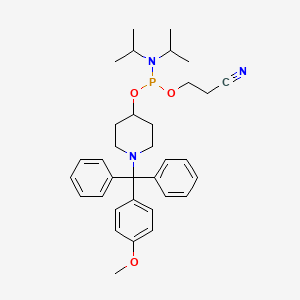
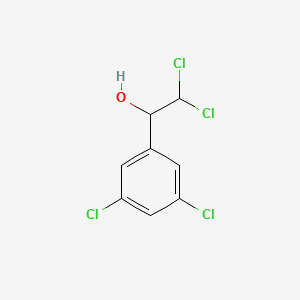
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)


![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)
